molecular formula C8H4BrN3 B2803449 3-Bromo-1H-indazole-6-carbonitrile CAS No. 1082041-50-6

3-Bromo-1H-indazole-6-carbonitrile

Cat. No.: B2803449
CAS No.: 1082041-50-6
M. Wt: 222.045
InChI Key: IOYPSDOJNPATCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1H-indazole-6-carbonitrile is a heterocyclic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 3-position and a cyano group at the 6-position of the indazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1H-indazole-6-carbonitrile typically involves the bromination of 1H-indazole followed by the introduction of a cyano group. One common method is the reaction of 3-bromo-1H-indazole with cyanogen bromide under basic conditions. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also minimizes the risk of human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1H-indazole-6-carbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic substitution: The indazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF.

    Electrophilic substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

    Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a metal catalyst.

Major Products Formed

    Nucleophilic substitution: Products such as 3-azido-1H-indazole-6-carbonitrile or 3-thiocyanato-1H-indazole-6-carbonitrile.

    Electrophilic substitution: Products like 5-bromo-3-bromo-1H-indazole-6-carbonitrile.

    Reduction: Products such as 3-bromo-1H-indazole-6-amine.

Scientific Research Applications

3-Bromo-1H-indazole-6-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Used in the development of new materials and as a precursor for agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1H-indazole-4-carbonitrile
  • 6-Bromo-1H-indazole-4-carboxaldehyde
  • 3-Bromo-1H-indazole-5-carbonitrile

Uniqueness

3-Bromo-1H-indazole-6-carbonitrile is unique due to the specific positioning of the bromine and cyano groups, which can significantly influence its chemical reactivity and biological activity. Compared to other similar compounds, it may offer distinct advantages in terms of potency, selectivity, and ease of synthesis.

Properties

IUPAC Name

3-bromo-2H-indazole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-8-6-2-1-5(4-10)3-7(6)11-12-8/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYPSDOJNPATCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.